![molecular formula C34H58S6 B6334766 1,4-Phenylenebis(methylene) didodecyl dicarbonotrithioate CAS No. 960256-58-0](/img/structure/B6334766.png)
1,4-Phenylenebis(methylene) didodecyl dicarbonotrithioate
Overview
Description
1,4-Phenylenebis(methylene) didodecyl dicarbonotrithioate is a chemical compound with the molecular formula C34H58S6 . It is also known by other names such as dodecylsulfanyl-[[4-(dodecylsulfanylcarbothioylsulfanylmethyl)phenyl]methylsulfanyl]methanethione .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring with two methylene groups attached at the 1 and 4 positions. Each methylene group is connected to a dodecyl dicarbonotrithioate group . The InChI string for this compound is `InChI=1S/C34H58S6/c1-3-5-7-9-11-13-15-17-19-21-27-37-33(35)39-29-31-23-25-32(26-24-31)30-40-34(36)38Scientific Research Applications
Construction of Copper Metal–Organic Systems
- The compound has been utilized in the synthesis of flexible dicarboxylate ligands, contributing to the construction of copper metal–organic complexes with varying structural compositions (Dai et al., 2009).
Mesomorphic and Ion Conducting Properties
- A family of dialkyl(1,4-phenylene)diimidazolium salts, including this compound, has been synthesized and investigated for their mesomorphic and ionic conducting properties (Noujeim et al., 2012).
Acoustic Properties of Polyurethanes
- This compound has been used in the synthesis and characterization of novel polyurethanes, where its role in determining acoustic properties and solubility parameters was explored (Raghu et al., 2007).
Synthesis of Liquid Crystalline Polyurethanes
- The compound has been involved in the synthesis of liquid crystalline polyurethanes, showing thermotropic properties significant for various applications (Hao-bo et al., 2006).
Photocatalytic Properties in Dye Degradation
- It has been used in the creation of coordination complexes for photocatalytic degradation of dyes, demonstrating its utility in environmental applications (Lu et al., 2021).
Formation of Metal–Organic Supramolecules
- The compound has been integral in the synthesis of metal–organic supramolecules with diverse structural features, indicating its versatility in molecular assembly (Dai et al., 2010).
Development of Polyelectrolytes
- It has contributed to the synthesis of poly(phenylene)-based polyelectrolytes, showing promise for applications in polymer electrolyte membrane fuel cells (Fujimoto et al., 2005).
Coordination Polymer Synthesis Influenced by pH
- Research shows that altering the pH value can significantly affect the composition and architecture of coordination polymers involving this compound (Shao et al., 2019).
Functionalization in Conjugated Polymers
- The compound has been used in the design of conjugated polymers with thermochromic and solvatochromic properties, relevant in material science (Dufresne et al., 2000).
properties
IUPAC Name |
dodecylsulfanyl-[[4-(dodecylsulfanylcarbothioylsulfanylmethyl)phenyl]methylsulfanyl]methanethione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H58S6/c1-3-5-7-9-11-13-15-17-19-21-27-37-33(35)39-29-31-23-25-32(26-24-31)30-40-34(36)38-28-22-20-18-16-14-12-10-8-6-4-2/h23-26H,3-22,27-30H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJPMZRDOGFQEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=S)SCC1=CC=C(C=C1)CSC(=S)SCCCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58S6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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